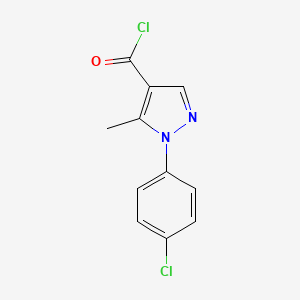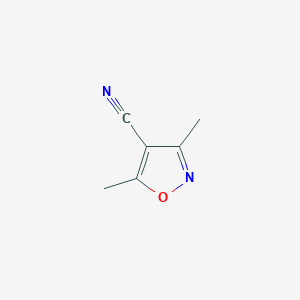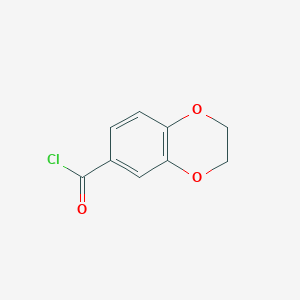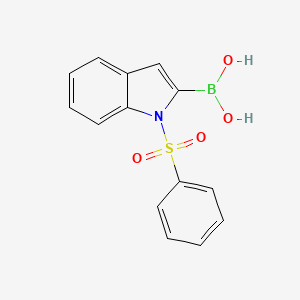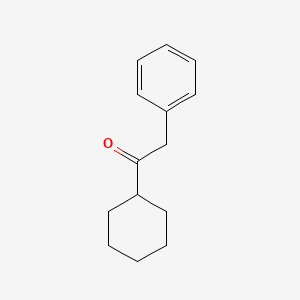
1-Cyclohexyl-2-phenylethanone
Übersicht
Beschreibung
“1-Cyclohexyl-2-phenylethanone” is a chemical compound with the CAS Number: 61259-29-8. It has a molecular weight of 202.3 and its IUPAC name is 1-cyclohexyl-2-phenylethanone1.
Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-2-phenylethanone” is represented by the linear formula C14H18O1. The InChI code for this compound is 1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H21.
Physical And Chemical Properties Analysis
“1-Cyclohexyl-2-phenylethanone” is a liquid at room temperature. It has a density of 1.0±0.1 g/cm^3, a boiling point of 309.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C1.
Wissenschaftliche Forschungsanwendungen
Catalytic and Kinetic Studies
Catalytic Hydrogenation : 1-Cyclohexyl-2-phenylethanone (referred to as acetophenone in studies) can be hydrogenated to 1-phenylethanol using a Cu/SiO2 catalyst. This process is significant in producing compounds used in pharmaceuticals and food additives (Bertero, Apesteguía, & Marchi, 2008).
Supercritical CO2 in Hydrogenation : The use of supercritical CO2 as a solvent in the hydrogenation of acetophenone to 1-phenylethanol is explored for its environmental benefits, being non-toxic and non-flammable (More & Yadav, 2018).
Chemical Synthesis and Interaction
Regioselectivity in Cyclization Reactions : The study of regioselectivity in cyclization reactions involving 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with 2-bromo-1-phenylethanone provides insights into creating potential drugs (Perekhoda et al., 2017).
Interactions with Water Molecules : Research on 1-phenylethanone and its interaction with water molecules has implications in understanding the insulating ability of cross-linked polyethylene, which is crucial in electrical insulation (Iwata, 2017).
Catalysis and Oxidation Processes
Liquid-phase Dehydration : Studies on the liquid-phase dehydration of 1-phenylethanol over different solid acids provide insights into the production of other compounds like styrene, influenced by the nature and strength of acid sites (Bertero, Trasarti, Apesteguía, & Marchi, 2013).
Oxidation with Molecular Oxygen : Research involving the oxidation of compounds like cyclohexene and 1-phenylcyclohexene using a cobalt (II) complex catalyst under mild conditions demonstrates potential applications in chemical synthesis (Fang, Tang, Zhang, & Huang, 2009).
Material Science and Photovoltaics
- Synthesis of Cycloparaphenylene Derivatives : The gram-scale synthesis of [10]Cycloparaphenylene and its derivatives, starting from 1,4-benzoquinone, highlights potential applications in organic electronics, particularly in photovoltaics (Kayahara et al., 2017).
Kinetic Studies and Catalysis
- Asymmetric Transfer Hydrogenation : Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using bis-imine rhodium complexes provide valuable data for improving reaction efficiency and selectivity (Nindakova & Badyrova, 2020).
Safety And Hazards
The safety data sheet (SDS) for “1-Cyclohexyl-2-phenylethanone” indicates that it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage2. Therefore, it’s important to handle this compound with appropriate safety measures.
Zukünftige Richtungen
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBLULITNXPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383258 | |
| Record name | 1-cyclohexyl-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-phenylethanone | |
CAS RN |
61259-29-8 | |
| Record name | 1-cyclohexyl-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

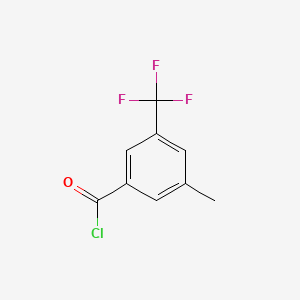
![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)



